molecular formula C12H13NO3S B15044940 1-Ethyl-6-methylquinolinium-2-sulfonate

1-Ethyl-6-methylquinolinium-2-sulfonate

Cat. No.: B15044940
M. Wt: 251.30 g/mol
InChI Key: KACHWMFQMMWZMN-UHFFFAOYSA-N
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Description

1-Ethyl-6-methylquinolinium-2-sulfonate is a quaternary ammonium compound derived from quinoline It is characterized by the presence of an ethyl group at the first position, a methyl group at the sixth position, and a sulfonate group at the second position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-6-methylquinolinium-2-sulfonate can be synthesized through a multi-step process involving the alkylation of quinoline derivatives. The typical synthetic route includes:

    Alkylation: Quinoline is first alkylated with ethyl iodide to introduce the ethyl group at the first position.

    Methylation: The resulting compound is then methylated at the sixth position using methyl iodide.

    Sulfonation: Finally, the compound undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the second position.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methylquinolinium-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quinolinium derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-6-methylquinolinium-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methylquinolinium-2-sulfonate involves its interaction with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its entry into cells. Once inside, it can interact with nucleic acids and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

  • 1-Ethyl-2-methylquinolinium iodide
  • 1-Ethylquinolinium iodide
  • 2-Methylquinolinium iodide

Comparison: 1-Ethyl-6-methylquinolinium-2-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties Compared to its analogs, it exhibits higher solubility in water and enhanced reactivity in various chemical reactions

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

1-ethyl-6-methylquinolin-1-ium-2-sulfonate

InChI

InChI=1S/C12H13NO3S/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)17(14,15)16/h4-8H,3H2,1-2H3

InChI Key

KACHWMFQMMWZMN-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)S(=O)(=O)[O-]

Origin of Product

United States

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